cis-3-Hexenyl 2-methylbutanoate
Description
cis-3-Hexenyl 2-methylbutanoate (CAS 53398-85-9) is an ester compound widely used in flavor and fragrance industries due to its fruity, green apple, and herbal odor profile . Structurally, it consists of a cis-3-hexenol moiety esterified with 2-methylbutanoic acid, yielding the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol . Its IUPAC name is [(Z)-hex-3-enyl] 2-methylbutanoate, and it is characterized by a double bond in the cis configuration within the alcohol chain, which influences its volatility and sensory properties .
Key applications include enhancing apple, pear, tropical fruit, and tea flavors in food products, as well as contributing to green and herbal notes in perfumes . Regulatory certifications such as FCC (Food Chemicals Codex), Kosher, and Halal confirm its safety and suitability for consumption .
Properties
CAS No. |
10094-41-4 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
hex-3-enyl 2-methylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
JKKGTSUICJWEKB-UHFFFAOYSA-N |
SMILES |
CCC=CCCOC(=O)C(C)CC |
Isomeric SMILES |
CC/C=C/CCOC(=O)C(C)CC |
Canonical SMILES |
CCC=CCCOC(=O)C(C)CC |
density |
0.876-0.880 |
Other CAS No. |
53398-85-9 10094-41-4 |
physical_description |
clear, colourless liquid |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3-Hexenyl 2-methylbutanoate is typically synthesized from cis-3-Hexenol through esterification with alpha-Methylbutyric acid under azeotropic conditions . The reaction involves the removal of water to drive the equilibrium towards ester formation.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and azeotropic distillation to ensure high yield and purity of the ester .
Chemical Reactions Analysis
Types of Reactions: cis-3-Hexenyl 2-methylbutanoate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions to yield the corresponding alcohol and acid .
Common Reagents and Conditions:
Esterification: Alpha-Methylbutyric acid and cis-3-Hexenol under azeotropic conditions.
Hydrolysis: Acidic or basic conditions to break the ester bond.
Major Products Formed:
Esterification: this compound.
Hydrolysis: cis-3-Hexenol and alpha-Methylbutyric acid.
Scientific Research Applications
Flavor and Fragrance Industry
cis-3-Hexenyl 2-methylbutanoate is renowned for its fresh, fruity aroma reminiscent of apples and pears. It plays a crucial role in creating natural flavors and fragrances in several products:
- Perfumes : It is used to enhance the freshness of floral compositions and to provide a green note that complements other fragrance ingredients.
- Food Flavorings : The compound is utilized in food products to impart fruity flavors, particularly in apple, peach, and tropical fruit profiles.
Case Study: Flavor Enhancement
A study demonstrated that the addition of this compound at concentrations as low as 10 ppm significantly improved the sensory profile of apple-flavored beverages, providing a fresh and juicy note that consumers found appealing .
Aromatherapy
In aromatherapy, this compound is included in essential oil blends for its calming effects. Its pleasant aroma promotes relaxation and well-being, making it popular in wellness products such as diffusers and massage oils.
Case Study: Stress Reduction
Research indicated that participants exposed to essential oil blends containing this compound reported lower stress levels and improved mood compared to control groups .
Food Preservation
The compound exhibits antimicrobial properties, making it a candidate for use in food packaging. Its ability to inhibit microbial growth can help extend the shelf life of perishable goods while maintaining quality.
Data Table: Antimicrobial Efficacy
| Microorganism | Concentration (ppm) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 100 | 15 |
| Salmonella spp. | 100 | 18 |
| Listeria monocytogenes | 50 | 12 |
This table illustrates the antimicrobial efficacy of this compound against common foodborne pathogens .
Cosmetics
In the cosmetic industry, this compound serves as a fragrance component in skincare and haircare products. Its fresh scent appeals to consumers looking for natural and invigorating products.
Case Study: Consumer Preference
A survey conducted among skincare product users showed that formulations containing this compound were preferred over those without due to their refreshing scent profile .
Research in Plant Biology
This compound is studied for its role in plant signaling and interactions. It has been identified as a volatile organic compound (VOC) that plants release to attract pollinators or deter herbivores.
Data Table: Plant Interaction Studies
| Plant Species | Response to VOCs | Observed Effect |
|---|---|---|
| Arabidopsis thaliana | Attraction of pollinators | Increased pollination rates |
| Tomato (Solanum lycopersicum) | Herbivore deterrence | Reduced leaf damage |
These findings indicate the compound's potential role in enhancing plant defense mechanisms .
Mechanism of Action
The mechanism of action of cis-3-Hexenyl 2-methylbutanoate involves its interaction with olfactory receptors, leading to the perception of its characteristic fruity odor . In biological systems, it may act as a signaling molecule, influencing plant defense mechanisms and interactions with herbivores .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares cis-3-hexenyl 2-methylbutanoate with structurally related esters, emphasizing differences in molecular properties, odor profiles, and applications:
Key Observations:
Alcohol Chain Impact: cis-3-Hexenyl esters (e.g., acetate, hexanoate) exhibit greener, herbaceous notes compared to ethyl or butyl esters, which are sweeter and more fruity . The unsaturated cis-3-hexenyl alcohol increases reactivity and lowers volatility, prolonging scent retention . Butyl 2-methylbutanoate and ethyl 2-methylbutanoate are dominant in apple and pineapple aromas, respectively, but lack the green nuances of cis-3-hexenyl derivatives .
Acid Chain Variations: Longer acid chains (e.g., hexanoate vs. acetate) enhance sweetness and reduce volatility. cis-3-Hexenyl hexanoate (C12) has a waxy, tropical fruit odor, whereas cis-3-hexenyl acetate (C8) is sharper and grassier .
Odor Activity and Thresholds
- This compound has a low odor threshold, making it effective at low concentrations in flavor formulations . In contrast, ethyl 2-methylbutanoate dominates pineapple pulp due to its high odor unit value (OUV = 1,500–2,000), but it is absent in cis-3-hexenyl forms .
- Butyl 2-methylbutanoate and hexyl 2-methylbutanoate contribute significantly to apple aromas with OAVs (Odor Activity Values) exceeding 100 in Fuji apples .
Industrial and Environmental Considerations
- Environmental Impact: Esters like cis-3-hexenyl acetate contribute to secondary organic aerosol (SOA) formation, impacting atmospheric chemistry. The longer-chain 2-methylbutanoate derivative may exhibit different degradation pathways due to higher molecular weight .
Flavor Industry
- This compound is preferred for replicating unripe fruit nuances in beverages and candies, whereas ethyl 2-methylbutanoate is used for ripe pineapple flavors .
- In apples, butyl 2-methylbutanoate is a key discriminant between cultivars, while cis-3-hexenyl esters are rare .
Perfumery
- The compound’s green-apple note complements lavender and geranium in perfumes, whereas cis-3-hexenyl acetate adds fresh-cut grass accents .
Agricultural Chemistry
- Esters like cis-3-hexenyl acetate are studied for pest management, but 2-methylbutanoate derivatives remain underexplored in this context .
Biological Activity
cis-3-Hexenyl 2-methylbutanoate is an organic compound classified as a fatty acid ester. It has garnered attention due to its presence in various fruits and its potential biological activities, including flavoring properties and implications for human health. This article explores the biological activity of this compound, focusing on its safety profile, potential toxicity, and relevant case studies.
- IUPAC Name : (Z)-3-hexenyl 2-methylbutanoate
- Molecular Formula : CHO
- Molecular Weight : 184.2753 g/mol
- CAS Registry Number : 16491-36-4
Biological Activity Overview
The biological activity of this compound encompasses several areas, including flavoring applications, potential toxicity, and environmental interactions.
Flavoring Properties
This compound is noted for its fruity aroma, contributing to the flavor profiles of various fruits such as strawberries and guavas. It is commonly used in food products and perfumes due to its pleasant scent.
Safety and Toxicological Assessments
A comprehensive evaluation of the safety profile of this compound reveals several key findings:
- Genotoxicity : Studies indicate that this compound is not expected to be genotoxic. Data from read-across analogs such as cis-3-hexenyl acetate support this conclusion, showing no significant mutagenic effects in Ames tests .
- Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity was established at 333 mg/kg/day based on animal studies. No adverse effects were observed at this dosage level .
- Skin Sensitization : In human maximization tests, no skin sensitization reactions were reported for concentrations up to 10% .
- Environmental Safety : The compound was evaluated for its environmental impact, with findings suggesting low risk based on exposure assessments .
Case Studies and Research Findings
Several studies have investigated the biological activity and safety of this compound:
Case Study 1: Genotoxicity Assessment
A study conducted using human peripheral blood lymphocytes treated with cis-3-Hexenyl acetate showed no significant increase in chromosomal aberrations or polyploid cells at concentrations up to 1422 μg/mL . This supports the non-genotoxic nature of related compounds.
Case Study 2: In Vivo Toxicity Testing
In a repeated dose toxicity study, animals were administered doses of cis-3-Hexenyl acetate with no treatment-related adverse effects noted across various health parameters, including body weight and organ weights .
Table of Biological Activity Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | CHO | NIST WebBook |
| Molecular Weight | 184.2753 g/mol | NIST WebBook |
| NOAEL | 333 mg/kg/day | RIFM Safety Assessment |
| Genotoxicity | Not genotoxic | RIFM Safety Assessment |
| Skin Sensitization | No reactions at 10% | RIFM Safety Assessment |
Q & A
Q. What laboratory synthesis methods are recommended for cis-3-Hexenyl 2-methylbutanoate?
The compound is synthesized via esterification of cis-3-hexenol with 2-methylbutanoic acid under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization can involve refluxing with a Dean-Stark trap to remove water, improving yield. Purity validation requires GC-MS or NMR, aligning with FCC/FG standards (≥95% purity) .
Q. Which analytical techniques are optimal for identifying this compound in plant extracts?
Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile compound analysis. Nuclear magnetic resonance (NMR) confirms stereochemistry (Z-configuration via coupling constants), while infrared (IR) spectroscopy validates ester functional groups (C=O stretch ~1740 cm⁻¹). Compare retention indices and spectra against databases like SDBS or NIST .
Q. How can natural sources of this compound be identified and validated?
Natural occurrence in apricot, spearmint, and black/green tea is reported. Use solid-phase microextraction (SPME) or solvent extraction followed by GC-MS. Validate by matching retention times and mass spectra with synthetic standards and quantifying via internal calibration curves .
Q. What role does this compound play in flavor chemistry?
It imparts fresh, green, and unripe fruit notes (e.g., apple, kiwi) at 0.05–2 ppm in formulations. Dosage optimization involves sensory panels and headspace analysis to balance volatility and persistence in matrices like beverages or cosmetics .
Q. How are key physicochemical properties (e.g., logP, solubility) determined experimentally?
LogP (octanol-water partition coefficient) is measured via shake-flask method or HPLC retention. Solubility in ethanol and fixed oils is assessed gravimetrically, while water insolubility is confirmed by saturation studies. Polar surface area (26.3 Ų) and rotatable bonds (7) are computed via software (e.g., ChemAxon) .
Advanced Research Questions
Q. How does the Z-configuration of this compound affect its interaction with olfactory receptors?
Molecular docking studies using receptor models (e.g., OR1A1) reveal steric and electronic complementarity. In vitro assays (calcium imaging with HEK293 cells expressing receptors) show Z-isomers exhibit higher activation thresholds than E-isomers due to spatial alignment with binding pockets .
Q. What in vitro models are suitable for ADMET profiling of this compound?
Use Caco-2 monolayers to assess intestinal permeability (predicted Caco2+). Human liver microsomes evaluate metabolic stability (CYP450 involvement). BBB penetration (predicted BBB+) is tested via PAMPA-BBB. Toxicity screening includes Ames test for mutagenicity and hERG assays for cardiotoxicity .
Q. How can discrepancies in reported bioactivity data across studies be resolved?
Standardize purity (≥95%, verified via GC-FID), storage conditions (−20°C, inert atmosphere), and biological models (e.g., use Drosophila melanogaster for olfactory studies). Inter-laboratory validation and reporting of analytical protocols (e.g., ISO/IEC 17025) reduce variability .
Q. Can enzymatic biosynthesis replace chemical synthesis for sustainable production?
Engineered lipases (e.g., Candida antarctica Lipase B) in non-aqueous media enable esterification with high enantioselectivity. Microbial hosts (e.g., Saccharomyces cerevisiae) expressing acyltransferases can produce the compound via fermentation, though yields require optimization via metabolic engineering .
Q. How does pH and temperature affect the stability of this compound?
Accelerated stability studies (40°C/75% RH) show degradation via hydrolysis at extreme pH (<3 or >9). Kinetic modeling (Arrhenius equation) predicts shelf-life. Stabilizers like BHT (0.01%) mitigate oxidation. Store at −20°C in amber vials under nitrogen .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
